(1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis is a cyclobutane derivative with a bromine and chlorine substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter specific substituents.
Substitution: This reaction can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated cyclobutane derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, this compound may be investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated cyclobutane derivatives, such as:
- (1s,3s)-3-(3-bromo-5-fluorophenyl)cyclobutane-1-carboxylic acid
- (1s,3s)-3-(3-chloro-5-fluorophenyl)cyclobutane-1-carboxylic acid
Uniqueness
What sets (1s,3s)-3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis apart is its specific combination of bromine and chlorine substituents on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a compound of particular interest in various fields of research.
Properties
CAS No. |
2624134-99-0 |
---|---|
Molecular Formula |
C11H10BrClO2 |
Molecular Weight |
289.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.